2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

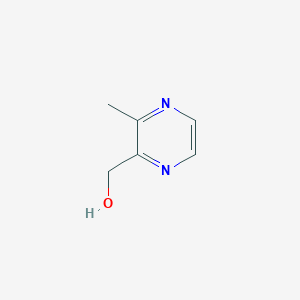

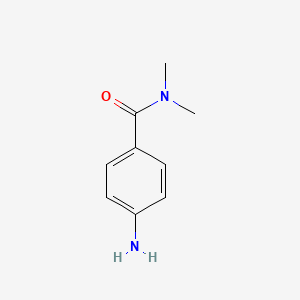

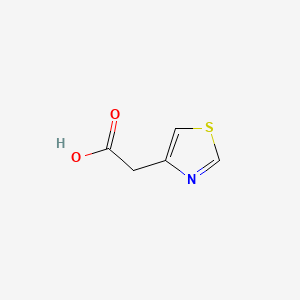

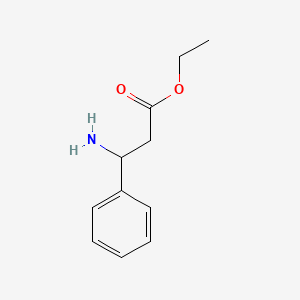

“2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine” is a compound with the molecular formula C8H15N3 . It has a molecular weight of 153.22 g/mol . The compound is also known by other names such as “2-(1-propan-2-ylimidazol-4-yl)ethanamine” and "Histamine, 1-isopropyl-" .

Molecular Structure Analysis

The InChI code for this compound is “InChI=1S/C8H15N3/c1-7(2)11-5-8(3-4-9)10-6-11/h5-7H,3-4,9H2,1-2H3” and the Canonical SMILES is "CC©N1C=C(N=C1)CCN" . These codes provide a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³, a boiling point of 300.2±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 135.3±20.9 °C . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .科学研究应用

DNA Interaction and Cytotoxicity

Studies have demonstrated the synthesis and characterization of Cu(II) complexes with ligands including imidazole derivatives. These complexes exhibit significant DNA binding propensity, indicating potential applications in understanding DNA interactions and the development of therapeutic agents. Additionally, their cytotoxicity assays against cancer cell lines suggest low toxicity, which could be beneficial for designing safer drugs (Kumar et al., 2012).

Synthesis and Structural Studies

Research on imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde has led to the synthesis of new compounds with varied amines, showcasing the versatility of this chemical scaffold. Such compounds have been analyzed for their structure and potential complexation with metals, opening avenues for their application in catalysis and material science (Pařík & Chlupatý, 2014).

Histamine H1-Receptor Agonists

Imidazole derivatives have been synthesized and evaluated as histamine H1-receptor agonists, indicating their potential in developing new therapeutic agents for diseases mediated by histamine receptors. These compounds have shown partial to full agonism in pharmacological assays, suggesting their utility in medicinal chemistry and drug discovery (Menghin et al., 2003).

Molecular Isomerism and Spin State

Research exploring the tautomerization of the 4(5)-methylimidazole group in iron(II) molecular isomers has unveiled the influence of ligand structure on the spin state of these complexes. This work highlights the complex interplay between electronic effects and steric hindrance, with implications for the design of molecular materials with specific magnetic properties (Han et al., 2017).

Synthesis Techniques

The synthesis of "2-(1-Imidazolyl)ethanamine" from ethyl acrylate has been achieved with a high overall yield, showcasing efficient methodologies for producing this compound. Such synthetic routes provide a foundation for further exploration and application of imidazole derivatives in various scientific domains (Ri-sheng, 2010).

属性

IUPAC Name |

2-(1-propan-2-ylimidazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7(2)11-5-8(3-4-9)10-6-11/h5-7H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWPBTLQVZIEGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342911 |

Source

|

| Record name | 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine | |

CAS RN |

479408-51-0 |

Source

|

| Record name | 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。